Iamin (TN)

Description

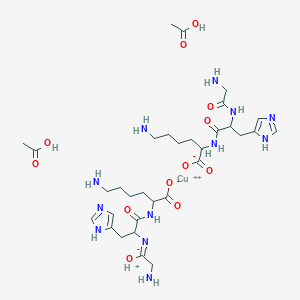

Iamin (TN), with the INCI name IAMIN (CAS No. 32999-80-7), is a synthetic tripeptide complexed with copper, having the molecular formula C₁₀H₁₅N₅O₄ and a molecular weight of 269.26 g/mol. Its sequence is denoted as Cu-HGG (copper-bound histidyl-glycyl-glycine) . Discovered by Dr. Loren Pickart, Iamin functions as a signaling factor in tissue regeneration, particularly in skin repair and hair follicle activation. It is hypothesized to counteract age-related declines in endogenous peptide production, which contribute to reduced tissue regeneration efficiency. Clinically, Iamin is utilized in hair transplant recovery to mitigate scalp tension, enhance hydration, and stimulate hair growth by increasing follicle size .

Properties

IUPAC Name |

copper;acetic acid;6-amino-2-[[2-[(2-aminoacetyl)amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoate;6-amino-2-[[2-[(2-amino-1-oxidoethylidene)amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoate;hydron | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C14H24N6O4.2C2H4O2.Cu/c2*15-4-2-1-3-10(14(23)24)20-13(22)11(19-12(21)6-16)5-9-7-17-8-18-9;2*1-2(3)4;/h2*7-8,10-11H,1-6,15-16H2,(H,17,18)(H,19,21)(H,20,22)(H,23,24);2*1H3,(H,3,4);/q;;;;+2/p-2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUNQZVCDZKODKF-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[H+].CC(=O)O.CC(=O)O.C1=C(NC=N1)CC(C(=O)NC(CCCCN)C(=O)[O-])NC(=O)CN.C1=C(NC=N1)CC(C(=O)NC(CCCCN)C(=O)[O-])N=C(CN)[O-].[Cu+2] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H54CuN12O12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

862.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Iamin is synthesized through the crystallization of a peptide-copper complex. The optimal healing properties are achieved with a ratio of 0.50 to 0.75 copper atoms per tripeptide molecule . The synthesis involves the following steps:

Peptide Synthesis: The tripeptide Gly-L-His-L-Lys is synthesized using standard peptide synthesis techniques.

Copper Complex Formation: The peptide is then complexed with copper ions to form the peptide-copper complex.

Industrial Production Methods: Industrial production of Iamin involves large-scale peptide synthesis followed by copper complexation. The process is optimized to ensure a consistent ratio of copper to peptide, which is crucial for the compound’s efficacy in wound healing .

Chemical Reactions Analysis

Types of Reactions: Iamin primarily undergoes complexation reactions with metal ions, particularly copper. This complexation is essential for its biological activity .

Common Reagents and Conditions:

Copper Salts: Used for complexation with the tripeptide.

Buffer Solutions: Phosphate-buffered saline is commonly used to maintain the stability of the complex.

Major Products: The primary product of these reactions is the peptide-copper complex, which exhibits enhanced wound-healing properties .

Scientific Research Applications

Iamin has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

Wound Healing: Iamin is extensively used in research focused on accelerating wound healing and tissue regeneration.

Cellular Studies: It is used to study the effects of growth factors on cell proliferation and differentiation.

Medical Applications: Iamin is being investigated for its potential use in treating chronic wounds, burns, and ulcers.

Industrial Applications: The compound is used in the development of advanced wound care products and medical devices.

Mechanism of Action

Iamin exerts its effects through several mechanisms:

Superoxide Dismutase-Like Activity: The compound mimics the activity of superoxide dismutase, protecting tissues from oxidative damage.

Chemoattractant Actions: Iamin attracts cells critical to the healing process, such as macrophages, monocytes, and capillary endothelial cells.

Erythropoietin Induction: In animal studies, Iamin has been shown to increase levels of erythropoietin, a hormone that stimulates red blood cell production.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of Iamin are compared below with pharmacologically relevant amines, peptides, and therapeutic agents (Table 1). Key criteria include molecular features, functional groups, and clinical applications.

Table 1: Comparative Analysis of Iamin (TN) and Structurally/Functionally Related Compounds

Structural and Functional Insights

Copper-Binding Peptides vs. Simple Amines: Iamin’s copper complex and peptide backbone distinguish it from simple amines like methylamine and 1-butanamine. The Cu-HGG structure enables redox activity and interaction with cellular receptors, whereas aliphatic amines lack such specificity .

Functional Group Analysis :

- Iamin’s amide bonds and copper coordination contrast with the primary amine groups (-NH₂) in methylamine and 1-butanamine. These differences underpin Iamin’s biological activity versus the industrial/chemical roles of simpler amines .

Clinical Relevance :

- Iamin’s efficacy in hair and skin applications is unique among the compared compounds. Thiamine’s utility in critical care highlights the diversity of nitrogen-containing compounds in medicine .

Q & A

Basic: What experimental techniques are recommended for determining the structural and functional properties of Iamin (TN)?

Answer:

- Methodology : Begin with mass spectrometry (MS) and nuclear magnetic resonance (NMR) to confirm the tripeptide structure (Gly-His-Lys) and metal complexation .

- Functional assays : Use superoxide dismutase (SOD) activity assays to quantify antioxidative properties. For biological relevance, pair these with in vitro cell culture models (e.g., dermal papilla cells) to assess hair-growth stimulation .

- Validation : Compare results against established SODase inhibitors/activators to contextualize efficacy. Ensure protocols adhere to reproducibility standards (e.g., reagent purity, controlled environmental conditions) .

Basic: How should researchers design a pilot study to evaluate Iamin (TN)'s biological activity in animal models?

Answer:

- Experimental design :

- Ethical compliance : Submit protocols for ethics committee approval, ensuring alignment with ARRIVE guidelines for animal studies .

- Data collection : Use standardized templates (e.g., Google Forms or LabGuru) to log raw data, including outliers and experimental deviations .

Advanced: How can researchers resolve contradictions in reported efficacy of Iamin (TN) across different experimental systems?

Answer:

- Root-cause analysis :

- Cross-model comparison : Systematically compare in vitro (cell lines), in vivo (animal models), and ex vivo (human tissue) results to identify model-specific biases .

- Parameter optimization : Adjust variables such as pH, temperature, and bioavailability enhancers (e.g., liposomal encapsulation) to reconcile discrepancies .

- Statistical rigor : Apply mixed-effects models to account for variability between studies. Use tools like R or Python’s SciPy for meta-analysis .

- Reproducibility checks : Replicate key experiments in independent labs, adhering to open-science frameworks for transparency .

Advanced: What computational approaches are suitable for modeling Iamin (TN)'s interaction with biological targets?

Answer:

- Molecular dynamics (MD) simulations : Use software like GROMACS or AMBER to predict binding affinities between Iamin (TN) and SOD isoforms .

- Agent-based modeling (ABM) : Structure cohorts in silico to simulate population-level effects (e.g., hair follicle regeneration rates) using frameworks like NetLogo .

- Validation : Cross-validate computational predictions with wet-lab data (e.g., surface plasmon resonance for binding kinetics) .

Basic: What are the best practices for ensuring data reliability in Iamin (TN) research?

Answer:

- Quality control :

- Statistical planning : Collaborate with statisticians to predefine sample sizes (power analysis) and analytical methods (e.g., ANOVA for multi-group comparisons) .

- Data archiving : Use repositories like Zenodo to share raw datasets and processing scripts .

Advanced: How can multi-omics approaches enhance mechanistic understanding of Iamin (TN)?

Answer:

- Integrative workflow :

- Transcriptomics : Perform RNA-seq on treated cells to identify differentially expressed genes (e.g., antioxidant pathways) .

- Proteomics : Use LC-MS/MS to map protein interaction networks influenced by Iamin (TN) .

- Metabolomics : Apply NMR-based profiling to track SOD-related metabolites (e.g., glutathione) .

- Data integration : Use tools like Cytoscape for network analysis, highlighting cross-omics nodes (e.g., NRF2 signaling) .

Basic: How should researchers formulate a focused hypothesis for Iamin (TN) studies?

Answer:

- Literature gap analysis : Systematically review existing studies to identify under-explored areas (e.g., Iamin’s role in oxidative stress beyond dermatology) .

- Hypothesis framing : Use the PICO framework—Population (e.g., murine models), Intervention (Iamin dosage), Comparison (controls), Outcome (hair follicle count)—to ensure specificity .

- Peer review : Present hypotheses to interdisciplinary teams to critique feasibility and scope .

Advanced: What strategies optimize Iamin (TN) delivery in complex biological systems?

Answer:

- Nanocarrier design : Test lipid nanoparticles (LNPs) or micelles to enhance dermal penetration .

- Pharmacokinetic modeling : Use PK-Sim or similar tools to predict absorption/distribution profiles .

- In vivo imaging : Employ fluorescent tagging (e.g., Cy5-labeled Iamin) with confocal microscopy to track real-time delivery .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.